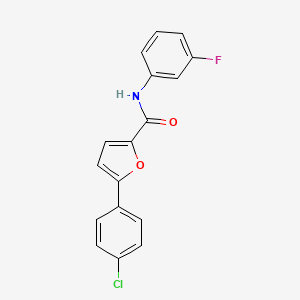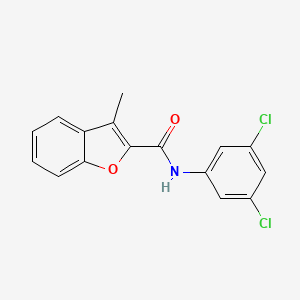
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as DCF, is a chemical compound with potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DCF is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DCF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. In addition, it has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects
DCF has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. DCF also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to modulate the immune response by regulating the production of cytokines and chemokines. DCF also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. However, DCF also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
For the study of DCF include the development of DCF derivatives, investigation of DCF in combination with other therapeutic agents, and further studies to elucidate its mechanism of action.
Métodos De Síntesis
DCF can be synthesized by reacting 3,5-dichloroaniline with 3-methyl-2-benzofuran-1,4-dione in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DCF has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DCF also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-9-13-4-2-3-5-14(13)21-15(9)16(20)19-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIJOSEMMHRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)


![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
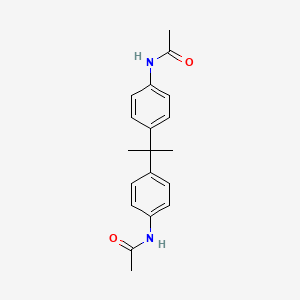
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)
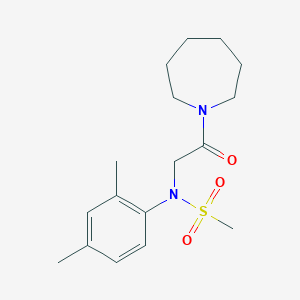

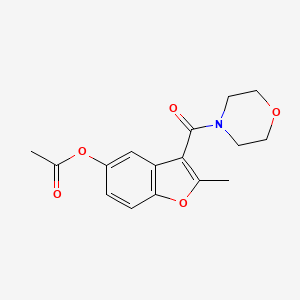
![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)


